2-Isopropylphenol
Overview
Description
2-Isopropylphenol, also known as ortho-cumenol, is an organic compound with the molecular formula C₉H₁₂O. It is a type of phenol where the hydroxyl group is bonded to a benzene ring substituted with an isopropyl group at the ortho position. This compound is known for its clear, slightly yellow appearance and a characteristic medicinal, creosote-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropylphenol can be synthesized through various methods. One common method involves the alkylation of phenol with propylene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ortho-isomer .
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-Isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylphenol involves its interaction with various molecular targets and pathways. For instance, it can activate estrogen receptors, leading to changes in gene expression and cellular responses. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant systems .
Comparison with Similar Compounds
2,6-Diisopropylphenol: Known for its use as an anesthetic agent (propofol).
4-Isopropylphenol: Another isomer with different chemical properties and applications.
2,4-Diisopropylphenol: Used in various chemical syntheses
Uniqueness: 2-Isopropylphenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to activate multiple receptors and its diverse range of applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
2-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJBYGJVIBWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Record name | O-ISOPROPYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044391 | |
Record name | 2-Isopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |
Record name | O-ISOPROPYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24054 | |
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Record name | 2-Isopropylphenol | |
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Record name | 2-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
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Record name | 2-Isopropylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
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Boiling Point |
417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |
Record name | O-ISOPROPYL PHENOL | |
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Record name | 2-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
220 °F (USCG, 1999) | |
Record name | O-ISOPROPYL PHENOL | |
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Solubility |
slightly soluble in water, miscible (in ethanol) | |
Record name | 2-Isopropylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |
Record name | O-ISOPROPYL PHENOL | |
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Record name | 2-Isopropylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
88-69-7, 25168-06-3 | |
Record name | O-ISOPROPYL PHENOL | |
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Record name | 2-Isopropylphenol | |
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Record name | 2-Isopropylphenol | |
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Record name | Isopropylphenol | |
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Record name | 2-Isopropylphenol | |
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Record name | 2-Isopropylphenol | |
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Record name | 2-isopropylphenol | |
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Record name | Isopropylphenol | |
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Record name | 2-ISOPROPYLPHENOL | |
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Record name | 2-Isopropylphenol | |
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Melting Point |
62.6 °F (USCG, 1999), 15 - 16 °C | |
Record name | O-ISOPROPYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/24054 | |
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Record name | 2-Isopropylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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